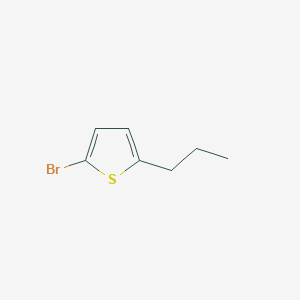

2-Bromo-5-propylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-propylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrS/c1-2-3-6-4-5-7(8)9-6/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMSRFANKVHIEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618241 | |

| Record name | 2-Bromo-5-propylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172319-75-4 | |

| Record name | 2-Bromo-5-propylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Regioselective Synthesis of 2-Bromo-5-propylthiophene

This guide provides a comprehensive overview of the synthesis of 2-Bromo-5-propylthiophene from 2-propylthiophene, a critical process for creating intermediates used in the development of pharmaceuticals and advanced materials. We will explore the underlying chemical principles, provide a detailed experimental protocol, and discuss the necessary safety and analytical considerations for this synthesis.

Introduction: The Significance of this compound

Substituted thiophenes are a cornerstone of modern medicinal chemistry and materials science. Their unique electronic properties and ability to participate in a wide range of chemical transformations make them valuable building blocks. This compound, in particular, serves as a key intermediate for introducing the 5-propylthiophene-2-yl moiety into larger molecules. The bromine atom at the 2-position provides a reactive handle for cross-coupling reactions, such as Suzuki and Stille couplings, enabling the formation of complex molecular architectures.

The Chemistry of Thiophene Bromination

The synthesis of this compound from 2-propylthiophene is achieved through an electrophilic aromatic substitution reaction. The thiophene ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.

Mechanism of Electrophilic Bromination

The bromination of 2-propylthiophene proceeds via a classic electrophilic aromatic substitution mechanism. The reaction is typically carried out using N-Bromosuccinimide (NBS), which serves as a source of electrophilic bromine.[1][2][3] The reaction can be initiated by trace amounts of HBr, which protonates NBS, making the bromine atom more electrophilic. The thiophene ring then attacks the bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, a base (such as the succinimide anion) removes a proton from the carbon bearing the bromine atom, restoring the aromaticity of the ring and yielding the brominated product.

Regioselectivity: Why the 5-Position is Favored

The propyl group at the 2-position of the thiophene ring is an electron-donating group. It activates the thiophene ring towards electrophilic attack and directs the incoming electrophile to the 5-position. This is due to the greater stabilization of the carbocation intermediate when the electrophile attacks the 5-position compared to other positions.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Reagents and Materials

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| 2-Propylthiophene | C₇H₁₀S | 126.22 | 1551-27-5 | Flammable liquid, irritant.[4] |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | Harmful if swallowed, causes severe skin burns and eye damage.[5] |

| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 75-05-8 | Flammable liquid and vapor, harmful if swallowed or inhaled. |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 75-09-2 | Skin and eye irritant, may cause cancer. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Hygroscopic. |

| Water (H₂O) | H₂O | 18.02 | 7732-18-5 |

Step-by-Step Procedure

-

Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-propylthiophene (1.0 eq) in anhydrous acetonitrile.

-

Cooling : Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of NBS : Dissolve N-Bromosuccinimide (1.05 eq) in anhydrous acetonitrile and add it dropwise to the stirred solution of 2-propylthiophene over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching : Once the reaction is complete, quench the reaction by adding water.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing : Wash the combined organic layers with water and then with brine.

-

Drying : Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Product Characterization

After purification, it is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.[6][7]

-

¹H NMR : The proton NMR spectrum is expected to show signals corresponding to the propyl group (a triplet and a sextet) and two doublets for the thiophene ring protons.

-

¹³C NMR : The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Expected Chemical Shift (δ, ppm) | Expected Chemical Shift (δ, ppm) |

| ~ 6.8 (d, 1H, thiophene-H) | ~ 145 (thiophene-C) |

| ~ 6.6 (d, 1H, thiophene-H) | ~ 130 (thiophene-C) |

| ~ 2.7 (t, 2H, -CH₂-) | ~ 125 (thiophene-C) |

| ~ 1.6 (sext, 2H, -CH₂-) | ~ 111 (thiophene-C-Br) |

| ~ 0.9 (t, 3H, -CH₃) | ~ 33 (-CH₂-) |

| ~ 23 (-CH₂-) | |

| ~ 13 (-CH₃) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the sample and to confirm its molecular weight.[6] The gas chromatogram should show a single major peak corresponding to the product. The mass spectrum will exhibit a molecular ion peak (M⁺) and a characteristic isotopic pattern for bromine (M⁺ and M+2 peaks in an approximate 1:1 ratio).

Safety and Handling

Safety is paramount in any chemical synthesis. The following precautions must be taken when handling the reagents involved in this procedure.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][8]

-

Ventilation : Work in a well-ventilated fume hood to avoid inhaling vapors.[9][10]

-

N-Bromosuccinimide (NBS) : NBS is a corrosive and oxidizing agent.[11] Avoid contact with skin and eyes.[5] In case of contact, rinse immediately with plenty of water.[8][10]

-

2-Propylthiophene : This compound is flammable and an irritant. Keep away from ignition sources.[4]

-

Solvents : Acetonitrile and dichloromethane are flammable and toxic. Handle with care and ensure proper disposal.

Safety Protocol Diagram

Caption: Key safety considerations for the synthesis.

Conclusion

The synthesis of this compound from 2-propylthiophene using N-Bromosuccinimide is a reliable and efficient method for producing this valuable chemical intermediate. By understanding the underlying reaction mechanism, adhering to a well-defined experimental protocol, and prioritizing safety, researchers can successfully synthesize this compound in high yield and purity. The analytical techniques outlined in this guide are crucial for verifying the structure and quality of the final product, ensuring its suitability for downstream applications in drug discovery and materials science.

References

-

Loba Chemie. (2016-05-12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]

-

ResearchGate. (2025-08-06). A novel method for the bromination of thiophenes. [Link]

-

Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. [Link]

-

Organic Syntheses. 3-thenyl bromide. [Link]

-

MDPI. (2019-07-16). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

- Google Patents.

-

Wikipedia. N-Bromosuccinimide. [Link]

-

Reddit. (2015-10-20). NBS bromination of thienyl moieties. [Link]

-

N-Bromosuccinimide. (2019-07-06). [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-06). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. [Link]

-

MDPI. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. [Link]

-

Master Organic Chemistry. (2011-06-10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

OUCI. (2022). Mechanisms of bromination between thiophenes and NBS: A DFT investigation. [Link]

-

ResearchGate. (2025-08-06). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. [Link]

-

ResearchGate. (2015-12-22). Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene?. [Link]

-

PubChem. 2-Bromo-5-methylthiophene. [Link]

- Google Patents.

- Google Patents.

-

Asian Journal of Chemistry. Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Nature. (2024-12-01). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. [Link]

Sources

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]

- 4. 2-Propylthiophene 97 1551-27-5 [sigmaaldrich.com]

- 5. lobachemie.com [lobachemie.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. chemscience.com [chemscience.com]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

- 11. carlroth.com:443 [carlroth.com:443]

physicochemical properties of 2-Bromo-5-propylthiophene

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-propylthiophene

Abstract

This compound (CAS No: 172319-75-4) is a substituted thiophene derivative that serves as a crucial building block in the synthesis of advanced materials and pharmacologically active compounds.[1][2] Its unique structure, featuring a reactive bromine atom and a solubilizing propyl group on a thiophene ring, makes it a versatile intermediate for creating complex molecular architectures through reactions like palladium-catalyzed cross-coupling.[2][3] This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, synthesis, reactivity, and safety protocols, offering field-proven insights for researchers, chemists, and professionals in drug development and materials science.

Core Physicochemical & Chemical Properties

The functional characteristics of this compound are dictated by its molecular structure and resulting physical properties. These parameters are essential for predicting its behavior in various solvents, reaction conditions, and biological systems. The data presented below has been consolidated from chemical supplier databases and computational models.

| Property | Value | Source |

| CAS Number | 172319-75-4 | [4][5] |

| Molecular Formula | C₇H₉BrS | [4] |

| Molecular Weight | 205.12 g/mol | [4] |

| Exact Mass | 203.96100 Da | [4] |

| Appearance | Not specified; related compounds are colorless to light brown liquids | [6][7] |

| Storage Condition | 2-8°C, in a cool, dry, and well-ventilated area | [4][8] |

| LogP (octanol/water) | 3.463 | [4] |

| Polar Surface Area | 28.24 Ų | [4] |

| HS Code | 2934999090 | [4] |

Synthesis & Reactivity Profile

The synthesis of this compound typically involves a multi-step process starting from thiophene. The causality behind the chosen reaction pathway is to achieve specific regioselectivity, first by installing the propyl group and then by brominating the desired position.

Logical Synthesis Workflow

A common and effective synthetic route involves the initial preparation of 2-propylthiophene, followed by selective bromination.

-

Step 1: Lithiation of Thiophene. Thiophene is treated with a strong base like n-butyllithium (n-BuLi) at a low temperature (-78 °C) in an anhydrous solvent such as tetrahydrofuran (THF).[9] The low temperature is critical to prevent side reactions and control the deprotonation at the most acidic position (C2).

-

Step 2: Alkylation. The resulting lithiated thiophene is then quenched with an electrophile, in this case, 1-bromopropane (n-PrBr), to form 2-propylthiophene.[9][10] This is a standard carbon-carbon bond-forming reaction.

-

Step 3: Bromination. 2-Propylthiophene is subsequently brominated. A common brominating agent is N-Bromosuccinimide (NBS) in a solvent like chloroform or acetic acid.[11] The electron-donating nature of the propyl group directs the electrophilic substitution to the C5 position, yielding the final product, this compound.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not widely published, its spectroscopic signature can be reliably predicted based on its constituent functional groups and data from structurally analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the propyl chain and the two protons on the thiophene ring.

-

Thiophene Protons: Two doublets are expected in the aromatic region (~6.7-7.1 ppm). The proton at C4 will be a doublet coupled to the proton at C3. The proton at C3 will appear as a doublet coupled to the proton at C4.

-

Propyl Protons:

-

A triplet corresponding to the -CH₂- group adjacent to the thiophene ring (~2.8 ppm).

-

A sextet for the central -CH₂- group (~1.7 ppm).

-

A triplet for the terminal -CH₃ group (~1.0 ppm).

-

¹³C NMR Spectroscopy

The carbon NMR will show seven distinct signals: three for the propyl group and four for the thiophene ring carbons. The carbon attached to the bromine (C2) will be significantly shifted compared to an unsubstituted thiophene.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected peaks include:

-

C-H stretching (aromatic): ~3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (thiophene ring): ~1400-1500 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The molecular ion peaks would therefore appear at m/z 204 and 206. A major fragment would likely be the loss of the propyl group.

Applications in Research and Drug Development

The utility of this compound stems from its bifunctional nature. The propyl group enhances solubility in organic solvents, a crucial factor for processing and formulation, while the bromine atom serves as a handle for further chemical modification.[2]

-

Pharmaceutical Synthesis: As a thiophene derivative, it is a valuable intermediate in medicinal chemistry. Thiophene rings are present in numerous approved drugs. This compound can be used to synthesize novel candidates for antihypertensive and antipsychotic medications.[1] Its structure allows for selective functionalization to create active pharmaceutical ingredients.[3]

-

Organic Electronics: In materials science, this compound is used in the synthesis of semiconducting oligomers and polymers for applications in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).[1][2] The thiophene unit is an excellent electron-rich building block, and the propyl chain improves the processability and morphological properties of the final materials, which is critical for device performance.[2]

Safety, Handling, and Storage

Due to the absence of specific hazard data for this compound, safety protocols are inferred from structurally related brominated and nitrated thiophenes.[8] These compounds are generally considered harmful and require careful handling.

-

Hazard Classification (Inferred): Harmful if swallowed, in contact with skin, or if inhaled.[8][12] Causes skin and serious eye irritation.[12][13] May cause respiratory irritation.[12]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and incompatible materials like strong oxidizing agents.[8][13] Recommended storage temperature is 2-8°C.[4]

Standard Experimental Protocols

The determination of physicochemical properties relies on established, self-validating analytical techniques.

Protocol 1: Determination of Boiling Point via Distillation

-

Objective: To determine the boiling point at a specific pressure.

-

Methodology:

-

Place a sample of this compound in a round-bottom flask suitable for microdistillation. Add boiling chips.

-

Assemble a distillation apparatus, ensuring all joints are properly sealed.

-

Connect the apparatus to a vacuum pump if distillation under reduced pressure is required (as is common for similar compounds like 2-Bromo-5-methylthiophene, which boils at 65 °C/15 mmHg).

-

Slowly heat the flask using a heating mantle.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the measured pressure.

-

-

Causality: Distillation separates liquids based on volatility. The boiling point is a fundamental physical constant that reflects the intermolecular forces within the liquid. Performing it under vacuum prevents potential decomposition at high temperatures.

Protocol 2: Spectroscopic Analysis (NMR)

-

Objective: To confirm the chemical structure and purity.

-

Methodology:

-

Prepare a sample by dissolving a small amount (~5-10 mg) of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the data, integrating the proton signals and assigning peaks based on their chemical shifts, multiplicities, and coupling constants.

-

-

Causality: NMR spectroscopy is the most powerful tool for elucidating the exact structure of an organic molecule. The chemical environment of each nucleus determines its resonance frequency, providing a unique fingerprint of the molecular structure.

References

- An In-depth Technical Guide to the Health and Safety of 2-Bromo-5-(2-nitro-vinyl)-thiophene. (n.d.). Benchchem.

- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.

- This compound | CAS#:172319-75-4. (2025, August 28). Chemsrc.

- This compound. (n.d.). MySkinRecipes.

- 2-Bromo-5-methylthiophene 95 765-58-2. (n.d.). Sigma-Aldrich.

- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (n.d.).

- SAFETY DATA SHEET. (2025, September 10). Thermo Fisher Scientific.

- An In-depth Technical Guide to 2-Propylthiophene (CAS 1551-27-5). (n.d.). Benchchem.

- Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. (n.d.). MDPI.

- 2-BROMO-5-PHENYLTHIOPHENE CAS#: 29488-24-2. (n.d.). ChemicalBook.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET. (2012, March 23). Thermo Fisher Scientific.

- 2-Bromothiophene. (n.d.). PubChem.

- 2-Bromo-5-decylthiophene | CAS Number 514188-72-8. (n.d.). Ossila.

- 2-Bromothiophene. (n.d.). Wikipedia.

- This compound. (n.d.). Sigma-Aldrich.

- 2-Bromo-5-nitrothiophene: A Key Intermediate in Pharmaceutical Synthesis. (2025, December 29).

Sources

- 1. This compound [myskinrecipes.com]

- 2. ossila.com [ossila.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CAS#:172319-75-4 | Chemsrc [chemsrc.com]

- 5. This compound | 172319-75-4 [sigmaaldrich.com]

- 6. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromothiophene - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | MDPI [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-BROMO-5-PHENYLTHIOPHENE CAS#: 29488-24-2 [m.chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

Section 1: Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 2-Bromo-5-propylthiophene

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and materials scientists. We will delve into its chemical identity, synthesis, applications, and safety protocols, grounding our discussion in established scientific principles and field-proven insights.

This compound is a substituted thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. The strategic placement of a bromine atom at the 2-position and a propyl group at the 5-position makes it a versatile intermediate for further chemical modifications, particularly through cross-coupling reactions.

The bromine atom serves as an excellent leaving group and a site for metallation, enabling the introduction of a wide array of functional groups. The propyl chain enhances solubility in organic solvents, a crucial property for homogeneous reaction conditions and the processability of resulting materials.

Key Identifiers and Properties

| Property | Value | Source |

| CAS Number | 172319-75-4 | [1] |

| Molecular Formula | C₇H₉BrS | |

| Molecular Weight | 205.11 g/mol | Inferred from formula |

| Appearance | Typically a liquid | Inferred from similar compounds |

| Boiling Point | Data not widely published; estimated >200°C | N/A |

| Density | Data not widely published | N/A |

| SMILES | CCCc1ccc(Br)s1 | Inferred from structure |

| InChI Key | Inferred from structure | N/A |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through the regioselective bromination of 2-propylthiophene. The choice of this pathway is dictated by the directing effects of the alkyl group on the thiophene ring.

Underlying Principle: Electrophilic Aromatic Substitution

The propyl group is an ortho-, para- director in electrophilic aromatic substitution. On the thiophene ring, the positions adjacent to the sulfur atom (alpha positions, C2 and C5) are the most reactive. Since the C2 position is already occupied by the propyl group, the incoming electrophile (in this case, Br⁺) is strongly directed to the vacant C5 position. This high regioselectivity simplifies purification and maximizes the yield of the desired product.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Bromination of 2-Propylthiophene

This protocol is a representative example. Researchers must adapt it based on laboratory conditions and scale.

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-propylthiophene (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetic acid. The reaction should be protected from light to prevent radical side reactions.

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution at room temperature. Using NBS is preferable to using elemental bromine (Br₂) as it is a solid, easier to handle, and generates the electrophilic bromine species in situ, leading to cleaner reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution (to neutralize any acid) and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: The resulting crude oil is typically purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Section 3: Applications in Research and Drug Development

This compound's value lies in its role as a versatile building block. Its structure allows for selective functionalization, making it a crucial intermediate in creating more complex molecules.

-

Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds. Its scaffold is found in molecules developed for use as antihypertensive and antipsychotic drugs.[2] The thiophene ring is a common bioisostere for a phenyl ring, often used to modulate a drug candidate's metabolic stability and pharmacokinetic profile.

-

Organic Electronics: In materials science, this compound is used to synthesize conjugated polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[2] The thiophene unit contributes to the electronic properties of the material, while the bromine atom provides a reactive handle for polymerization reactions, such as Suzuki or Stille cross-couplings.

Section 4: Safety, Handling, and Storage

While specific hazard data for this compound is not extensively published, its safety profile can be inferred from related brominated aromatic compounds.[3][4][5] It should be handled with care by trained personnel in a controlled laboratory environment.

Inferred Hazard Classification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][5]

-

Eye Damage/Irritation: Causes serious eye irritation.[5]

Laboratory Safety Protocol Diagram

Caption: Recommended safety workflow for handling this compound.

Personal Protective Equipment (PPE) and Handling:

-

Eye/Face Protection: Always wear chemical safety goggles or a face shield.[3]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory to prevent skin contact.[3][4]

-

Respiratory Protection: All manipulations should be performed in a well-ventilated fume hood to avoid inhaling vapors.[3][4]

-

Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[4]

Storage and Stability:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[3]

-

Keep the container tightly closed when not in use.

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][4]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If irritation persists, seek medical attention.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[4]

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:172319-75-4. Retrieved from [Link]

Sources

Spectroscopic Characterization of 2-Bromo-5-propylthiophene: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 2-Bromo-5-propylthiophene, a key intermediate in the synthesis of advanced materials and pharmaceuticals. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained to provide a comprehensive understanding of the molecule's spectroscopic signature.

Introduction

This compound is a disubstituted thiophene derivative with significant potential in organic synthesis. The thiophene ring is a versatile scaffold in medicinal chemistry and materials science, and the presence of a bromine atom and a propyl group at the 2- and 5-positions, respectively, offers distinct functionalities for further chemical modifications. Accurate and unambiguous characterization of this molecule is paramount for its effective utilization in research and development. This guide presents a detailed examination of its spectroscopic properties, providing a foundational reference for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the substitution pattern of the thiophene ring and the structure of the propyl side chain.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standard protocol for obtaining high-quality NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation : Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[1][2] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[3]

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization : Ensure the sample is fully dissolved and the solution is homogeneous. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

-

Instrument Setup : Place the NMR tube in the spectrometer's probe.

-

Locking and Shimming : The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.[1]

-

Acquisition : Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectrum: Interpretation

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the two protons on the thiophene ring and the seven protons of the propyl group. The chemical shifts (δ) are influenced by the electronic environment of the protons. The electron-withdrawing bromine atom and the sulfur heteroatom deshield the adjacent ring protons, shifting their signals downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Thiophene H-3 | 6.85 | Doublet | ~3.7 | 1H |

| Thiophene H-4 | 6.65 | Doublet | ~3.7 | 1H |

| -CH₂- (α to ring) | 2.75 | Triplet | ~7.5 | 2H |

| -CH₂- (β to ring) | 1.65 | Sextet | ~7.5 | 2H |

| -CH₃ (γ to ring) | 0.95 | Triplet | ~7.5 | 3H |

-

Thiophene Protons : The two protons on the thiophene ring appear as two distinct doublets in the aromatic region (typically 6.5-8.0 ppm). The coupling constant of approximately 3.7 Hz is characteristic of coupling between protons at the 3- and 4-positions of a thiophene ring.

-

Propyl Protons : The propyl group gives rise to three signals. The methylene group (α-CH₂) attached directly to the thiophene ring is the most deshielded and appears as a triplet. The middle methylene group (β-CH₂) appears as a sextet due to coupling with both adjacent proton groups. The terminal methyl group (γ-CH₃) is the most shielded and appears as a triplet.

¹³C NMR Spectrum: Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton. The presence of the bromine atom significantly affects the chemical shift of the carbon to which it is attached (C-2).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-Br) | 111.5 |

| C-5 (C-propyl) | 147.0 |

| C-3 | 129.5 |

| C-4 | 125.0 |

| -CH₂- (α to ring) | 32.5 |

| -CH₂- (β to ring) | 24.0 |

| -CH₃ (γ to ring) | 13.5 |

-

Thiophene Carbons : The four carbons of the thiophene ring are all in the sp² hybridized region. The carbon atom bearing the bromine (C-2) is shielded due to the "heavy atom effect" and appears at a relatively upfield chemical shift. The carbon attached to the propyl group (C-5) is significantly deshielded.

-

Propyl Carbons : The three distinct carbon signals for the propyl group appear in the aliphatic region of the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound will be dominated by vibrations associated with the thiophene ring and the C-H bonds of the propyl group.

Experimental Protocol: FT-IR Spectroscopy of a Neat Liquid

For a pure liquid sample like this compound, the "neat" or thin-film method is straightforward and commonly used.[4][5]

-

Sample Application : Place a single drop of the neat liquid onto the surface of a polished salt plate (e.g., NaCl or KBr).[5]

-

Film Formation : Place a second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film.[6]

-

Sample Holder : Mount the sandwiched plates in the spectrometer's sample holder.

-

Background Spectrum : Acquire a background spectrum of the empty sample holder and salt plates to subtract any atmospheric (CO₂, H₂O) and instrumental contributions.

-

Sample Spectrum : Acquire the spectrum of the sample.

FT-IR Spectrum: Interpretation

The key absorption bands in the IR spectrum of this compound are indicative of its structural components.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3050 | C-H stretch | Aromatic (Thiophene ring) |

| 2960-2850 | C-H stretch | Aliphatic (Propyl group) |

| 1500-1400 | C=C stretch | Aromatic (Thiophene ring) |

| 1465-1450 | C-H bend | Aliphatic (-CH₂-, -CH₃) |

| 850-750 | C-H out-of-plane bend | 2,5-disubstituted thiophene |

| ~700 | C-S stretch | Thiophene ring |

| 600-500 | C-Br stretch | Bromoalkane |

-

C-H Stretching : The spectrum will show sharp peaks just above 3000 cm⁻¹ for the aromatic C-H stretches of the thiophene ring and strong absorptions below 3000 cm⁻¹ for the aliphatic C-H stretches of the propyl group.

-

Thiophene Ring Vibrations : A series of absorptions in the 1500-1400 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic ring. A characteristic C-H out-of-plane bending vibration for 2,5-disubstituted thiophenes is expected in the 850-750 cm⁻¹ range. The C-S stretching vibration is typically observed at lower wavenumbers.[7]

-

C-Br Stretch : The carbon-bromine bond stretch is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique, providing both separation from any impurities and mass analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS protocol for a volatile organic compound is as follows:

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.[8][9]

-

Injection : Inject a small volume (e.g., 1 µL) of the solution into the GC injection port, where it is vaporized.[10]

-

Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

Ionization : As the separated components elute from the column, they enter the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a common method.[10]

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The detector records the abundance of each ion, generating a mass spectrum.

Mass Spectrum: Interpretation

The mass spectrum of this compound will exhibit a characteristic pattern due to the presence of the bromine atom.

| m/z Value | Assignment | Comments |

| 218/220 | [M]⁺ | Molecular ion peak. The two peaks of approximately equal intensity are due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. |

| 189/191 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the propyl chain. |

| 139 | [M - Br]⁺ | Loss of a bromine radical. |

| 97 | [C₄H₄S - H]⁺ | Thienyl cation fragment. |

-

Molecular Ion Peak : The most informative feature is the molecular ion peak, [M]⁺. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively). This results in a characteristic pair of peaks (an "M/M+2" pattern) for the molecular ion at m/z 218 and 220, with roughly equal intensities.[11] This pattern is a definitive indicator of the presence of one bromine atom in the molecule.

-

Fragmentation Pattern : Under electron ionization, the molecular ion can fragment. A common fragmentation pathway for alkyl-substituted aromatic compounds is the benzylic cleavage. In this case, cleavage of the C-C bond beta to the thiophene ring would result in the loss of an ethyl radical (•C₂H₅), leading to a fragment ion at m/z 189/191. Another significant fragmentation would be the loss of the bromine radical (•Br), giving a peak at m/z 139.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, FT-IR, and Mass Spectrometry provides a detailed and self-validating structural elucidation. The ¹H and ¹³C NMR spectra confirm the 2,5-disubstitution pattern and the integrity of the propyl chain. The FT-IR spectrum identifies the characteristic functional groups and the aromatic nature of the thiophene ring. Finally, the mass spectrum unequivocally determines the molecular weight and confirms the presence of a single bromine atom through its distinct isotopic pattern. This guide serves as an authoritative reference for the spectroscopic characterization of this important synthetic building block.

References

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

- Kask, K., Kännaste, A., & Niinemets, Ü. (2014). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. In Plant Volatiles (pp. 161-169). Humana Press, New York, NY.

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S4. 13 C NMR spectrum (100 MHz, CDCl 3 ) of 2-phenylthiophene (3b). Retrieved from [Link]

-

University of Cambridge, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

NIST. (n.d.). Thiophene, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

- Sone, T., & Abe, Y. (1961). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture.

-

Beilstein-Institut. (n.d.). Supporting Information for Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira. Retrieved from [Link]

- Kaphle, A., et al. (2020). UV-to-IR Absorption of Molecularly p-Doped Polythiophenes with Alkyl and Oligoether Side Chains: Experiment and Interpretation Based on Density Functional Theory. The Journal of Physical Chemistry B, 124(49), 11280-11293.

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

ResearchGate. (2014). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Retrieved from [Link]

-

Taylor & Francis Online. (2022). 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations. Retrieved from [Link]

-

PubMed. (2020). UV-to-IR Absorption of Molecularly p-Doped Polythiophenes with Alkyl and Oligoether Side Chains: Experiment and Interpretation Based on Density Functional Theory. Retrieved from [Link]

-

SpectraBase. (n.d.). Thiophene-2,5-dicarbaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Oxford Academic. (1977). The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Retrieved from [Link]

-

YouTube. (2013). FTIR Spectroscopy - Liquid IR Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... Retrieved from [Link]

-

NIST. (n.d.). Thiophene, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

VPL. (n.d.). Thiophene (C 4 H 4 S). Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromothiophene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from [Link]

-

Oxford Academic. (1987). 13 C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-phenylthiophene. Retrieved from [Link]

-

IOSR Journal of Applied Physics. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-methylthiophene. Retrieved from [Link]

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Sample preparation GC-MS [scioninstruments.com]

- 9. uoguelph.ca [uoguelph.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. m.youtube.com [m.youtube.com]

solubility profile of 2-Bromo-5-propylthiophene in common organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-5-propylthiophene in Common Organic Solvents

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical and materials science research, a thorough understanding of a compound's physicochemical properties is paramount for its successful application. This compound, a substituted thiophene derivative, presents a unique molecular architecture that suggests a nuanced solubility profile. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the anticipated solubility of this compound in common organic solvents. While specific quantitative data for this compound is not extensively available in public literature, this document provides a robust framework for predicting its solubility based on first principles, the behavior of analogous structures, and detailed, field-proven experimental protocols for its empirical determination. We will delve into the theoretical underpinnings of its solubility, provide a practical guide to its measurement, and equip the reader with the necessary tools to confidently handle this compound in a laboratory setting.

Molecular Structure and its Implications for Solubility

This compound possesses a heterocyclic aromatic thiophene ring, substituted with a bromine atom at the 2-position and a propyl group at the 5-position. This structure is key to understanding its solubility.

-

Thiophene Ring: The sulfur-containing five-membered aromatic ring imparts a degree of polarity and makes it a versatile building block in medicinal chemistry.[1] Thiophene itself is generally considered to be sparingly soluble in water but miscible with many organic solvents.[2][3]

-

Bromine Substituent: The electronegative bromine atom introduces a polar C-Br bond, which can participate in dipole-dipole interactions. This can slightly enhance its solubility in polar solvents compared to unsubstituted thiophene.

-

Propyl Group: The n-propyl group is a nonpolar alkyl chain. Its presence increases the nonpolar character of the molecule, suggesting enhanced solubility in nonpolar organic solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility, meaning compounds tend to dissolve in solvents with similar polarity.[4][5]

Based on this structure, we can predict that this compound will exhibit good solubility in a range of common organic solvents, with a preference for those with moderate to low polarity.

Predicted Solubility Profile

While empirical data is the gold standard, a predictive solubility profile can guide solvent selection for synthesis, purification, and formulation.

Qualitative Solubility Prediction

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The nonpolar propyl group and the overall low polarity of the molecule will favor interactions with nonpolar solvents through van der Waals forces.[4] Thiophene itself shows a clear preference for nonpolar solvents.[2] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess dipoles that can interact with the polar C-Br bond and the thiophene ring.[4] Thiophene derivatives are often soluble in these types of solvents.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The ability of these solvents to hydrogen bond may be less critical for solvating this compound, which is not a strong hydrogen bond donor or acceptor. However, their overall polarity should allow for reasonable solubility. Thiophene is soluble in ethanol.[1] |

| Aqueous | Water | Low to Insoluble | The predominantly nonpolar character of the molecule, due to the propyl group and the thiophene ring, suggests poor solubility in water.[1][2] |

Visualization of Solubility Prediction Logic

Caption: Logical flow for predicting the solubility of this compound.

Experimental Determination of Solubility

To obtain quantitative data, a systematic experimental approach is necessary. The equilibrium solubility method, often referred to as the shake-flask method, is a reliable and widely accepted technique.[6][7] For more rapid screening, high-throughput methods can be employed.[8][9][10]

Equilibrium Solubility Determination: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of this compound in a given solvent.[11][12]

Materials and Equipment:

-

This compound (solid or liquid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.[11]

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solute is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-72 hours.[7] It is advisable to perform a time-to-equilibrium study to determine the optimal duration.[13]

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to sediment.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[10]

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.[11]

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Self-Validation and Trustworthiness:

-

Triplicate Measurements: Perform the experiment in triplicate for each solvent to ensure reproducibility.[11]

-

Mass Balance: After the experiment, the remaining solid can be recovered, dried, and weighed to perform a mass balance calculation, adding another layer of validation.

-

Solid-State Analysis: Analyze the solid residue after the experiment (e.g., by DSC or XRD) to check for any polymorphic transformations that may have occurred during equilibration.[12]

Experimental Workflow Diagram

Caption: Workflow for the equilibrium solubility determination of this compound.

High-Throughput Screening for Rapid Solubility Assessment

In early-stage drug discovery and process development, rapid assessment of solubility in a wide array of solvents is often required. High-throughput screening (HTS) methods, such as those based on laser nephelometry, can provide a quick estimation of solubility.[9][14][15] These methods rely on detecting the precipitation of a compound from a stock solution (commonly in DMSO) when diluted with an aqueous or organic solvent. While less precise than the equilibrium method, HTS provides valuable rank-ordering of solubility across different solvent systems.[8]

Conclusion

The solubility profile of this compound is a critical parameter for its effective utilization in research and development. Based on its molecular structure, it is predicted to be highly soluble in nonpolar organic solvents, and moderately to highly soluble in polar aprotic and polar protic solvents, while exhibiting low solubility in aqueous media. For precise and reliable quantitative data, the equilibrium shake-flask method is recommended. The detailed protocol provided in this guide offers a robust and self-validating approach for the empirical determination of its solubility. By combining theoretical prediction with rigorous experimental methodology, researchers can confidently navigate the handling and application of this compound.

References

-

Development of a high-throughput solubility screening assay for use in antibody discovery. (n.d.). National Center for Biotechnology Information. [Link]

-

Equilibrium Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). National Center for Biotechnology Information. [Link]

-

A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. (2002). ACS Publications. [Link]

-

Thiophene | Solubility of Things. (n.d.). Solubility of Things. [Link]

-

High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. (2017). Biopharma Asia. [Link]

-

Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). St. Norbert College. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Massachusetts. [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate. [Link]

-

A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. (2002). Semantic Scholar. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). National Center for Biotechnology Information. [Link]

-

How To Determine Solubility Of Organic Compounds? (2025). YouTube. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Colorado Boulder. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). World Health Organization. [Link]

-

This compound | CAS#:172319-75-4. (n.d.). Chemsrc. [Link]

-

Thiophene. (2022). Sciencemadness Wiki. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Thiophene - Sciencemadness Wiki [sciencemadness.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biopharma-asia.com [biopharma-asia.com]

- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. researchgate.net [researchgate.net]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. bmglabtech.com [bmglabtech.com]

- 15. A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. | Semantic Scholar [semanticscholar.org]

health and safety considerations for handling 2-Bromo-5-propylthiophene

An In-depth Technical Guide to the Health and Safety of 2-Bromo-5-propylthiophene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. Comprehensive health and safety data for this compound (CAS No. 172319-75-4) is not extensively published. Therefore, this guide has been compiled using available data for the compound, supplemented with information from structurally related compounds such as 2-bromothiophene and other substituted thiophenes to infer potential hazards. This compound should be handled with the utmost caution, assuming it may possess hazardous properties. Always conduct a thorough, site-specific risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before handling.

Executive Summary & Hazard Identification

This compound is a substituted thiophene derivative used in organic synthesis. Due to the lack of specific toxicological studies, a precautionary approach is mandatory. Based on data from analogous compounds, this compound should be treated as a substance that is potentially harmful if swallowed, inhaled, or absorbed through the skin. It is expected to be a skin, eye, and respiratory system irritant. The thiophene moiety can undergo metabolic activation in the body, a factor that underscores the need for stringent exposure controls. Furthermore, like many organic compounds, it may be combustible and can produce hazardous combustion byproducts under fire conditions.

The core safety principle for handling this compound is the strict avoidance of all direct contact and aerosol generation. This is achieved through the combined use of engineering controls, appropriate personal protective equipment, and meticulous handling protocols.

Physicochemical Properties & Inferred Hazards

Understanding the physical properties of a compound is foundational to assessing its potential routes of exposure and implementing appropriate controls.

| Property | Value | Source |

| Molecular Formula | C₇H₉BrS | [1] |

| Molecular Weight | 205.12 g/mol | [1] |

| CAS Number | 172319-75-4 | [1] |

| Predicted LogP | 3.46 | [1] |

| Storage Condition | 2-8°C | [1] |

| Inferred Hazard Codes | Xi (Irritant) | [1] |

The LogP value suggests low water solubility and a potential for bioaccumulation. The designation as a potential irritant is consistent with data from numerous other brominated thiophenes.[2][3]

Toxicological Profile and Mechanistic Considerations (Inferred)

While specific LD50 or LC50 data for this compound is unavailable, a toxicological profile can be inferred from the known hazards of the thiophene ring and organobromine compounds.

Metabolic Activation of the Thiophene Ring

The thiophene ring, present in this compound, can be metabolized by cytochrome P450 (CYP) enzymes in the liver.[4] This process can involve S-oxidation or ring epoxidation, leading to the formation of reactive electrophilic intermediates.[4] These intermediates can covalently bind to cellular macromolecules, including proteins and DNA, which is a common mechanism of toxicity for many heterocyclic compounds. While the body has detoxification pathways, such as conjugation with glutathione (GSH), excessive exposure can overwhelm these defenses.[4] Therefore, minimizing exposure is critical to prevent potential organ toxicity.

Routes of Exposure and Potential Health Effects

-

Inhalation: Thiophene and its derivatives can irritate the nose, throat, and lungs.[5] High concentrations of vapors may lead to symptoms such as headache, nausea, and dizziness.[5][6] Given its molecular weight, it is likely a liquid with some vapor pressure, making inhalation a credible exposure risk, especially if heated or agitated.

-

Dermal (Skin) Contact: Direct contact is likely to cause skin irritation.[2] More significantly, many thiophene derivatives can be absorbed through the skin, contributing to systemic exposure.[5] Prolonged or repeated contact may lead to dermatitis.

-

Eye Contact: Based on data from analogous compounds, direct contact with the eyes is expected to cause serious irritation, potentially leading to eye damage.[2][7][8]

-

Ingestion: Ingestion is presumed to be harmful. Safety data for related compounds consistently lists "Harmful if swallowed" as a key hazard statement.[8][9][10]

Hazard Control & Safe Handling Protocols

A multi-layered approach to hazard control is essential. The following diagram illustrates the logical relationship between the compound's hazards and the required control measures.

Caption: Relationship between inferred hazards and control strategies.

Engineering Controls

The primary method for controlling exposure is to handle the material in a way that prevents it from entering the laboratory atmosphere or coming into contact with personnel.

-

Chemical Fume Hood: All work, including weighing, transferring, and preparing solutions, must be conducted inside a properly functioning chemical fume hood.[7]

-

Ventilation: The laboratory should have adequate general ventilation to supplement the local exhaust of the fume hood.[11][12]

-

Safety Stations: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[7][11][13]

Personal Protective Equipment (PPE)

PPE provides a final barrier of protection and should be selected based on the potential for contact.

| Equipment | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and absorption. Gloves must be inspected before use and changed immediately if contaminated.[5][9] |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards. | To protect eyes from splashes or vapors.[8][9][14] |

| Skin/Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | To protect skin from accidental splashes and spills.[9][14] |

| Respiratory Protection | Not typically required if work is performed within a certified chemical fume hood. If aerosols may be generated outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][14] | To prevent inhalation of vapors or aerosols. |

Standard Experimental Handling Protocol

The following step-by-step protocol outlines the essential workflow for safely handling this compound.

Sources

- 1. This compound | CAS#:172319-75-4 | Chemsrc [chemsrc.com]

- 2. 2-Bromo-5-methylthiophene | C5H5BrS | CID 69831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-5-phenylthiophene | C10H7BrS | CID 2776313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. femaflavor.org [femaflavor.org]

- 5. nj.gov [nj.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Bromo-5-propylthiophene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Thermal Landscape of a Niche Thiophene Derivative

In the realm of heterocyclic chemistry, substituted thiophenes are foundational building blocks, pivotal in the synthesis of pharmaceuticals, organic electronics, and agrochemicals. 2-Bromo-5-propylthiophene, with its specific arrangement of a halogen and an alkyl group, presents a unique profile of reactivity and physical properties. A thorough understanding of its thermal stability is paramount for safe handling, process optimization, and predicting the long-term stability of materials derived from it.

Direct, peer-reviewed experimental data on the thermal decomposition of this compound is not extensively available in the public domain. Therefore, this guide adopts a first-principles approach, synthesizing data from analogous compounds—namely, thiophene, alkylthiophenes, and brominated aromatic compounds—to construct a robust predictive model for its thermal behavior. We will delve into the theoretical underpinnings of its decomposition, provide detailed experimental protocols for its characterization, and offer insights into the interpretation of the resulting data. This document is designed to be a practical and authoritative resource for scientists navigating the thermal challenges associated with this and similar molecules.

Predicted Thermal Behavior: A Mechanistic Perspective

The thermal decomposition of this compound is anticipated to be a complex process initiated by the cleavage of the weakest chemical bonds, followed by a cascade of free-radical reactions. The overall stability is dictated by the interplay between the thiophene ring, the propyl substituent, and the bromine atom.

Initiation: The Likely First Steps of Decomposition

The initiation of thermal decomposition is the endothermic process of bond homolysis to generate free radicals. The bond dissociation energy (BDE) is a key parameter in determining which bond is most likely to break first.

-

C-Br Bond Fission: The C-Br bond on an aromatic ring is significantly weaker than the C-H and C-C bonds of the ring itself. For instance, the BDE of the C-Br bond in bromobenzene is approximately 82.6 kcal/mol.[1] This is considerably lower than the C-H bonds on a thiophene ring. This suggests that the primary initiation step is likely the cleavage of the C-Br bond to form a 5-propylthien-2-yl radical and a bromine radical.

-

C-C Bond Fission in the Propyl Group: The C-C bonds within the propyl side chain are also potential points of initial cleavage, particularly the bond beta to the thiophene ring, which would yield a stable thienylmethyl radical and an ethyl radical. However, the C-Br bond is generally more labile.

Propagation: The Cascade of Radical Reactions

Once the initial radicals are formed, a series of propagation reactions will ensue, leading to a variety of decomposition products.

-

Hydrogen Abstraction: The highly reactive bromine and other organic radicals will readily abstract hydrogen atoms from the propyl side chains of intact molecules, leading to the formation of HBr and new organic radicals.

-

Ring Opening and Fragmentation: The thiophene ring itself, while aromatic, can undergo ring-opening reactions at elevated temperatures, especially when in a radical form. Theoretical studies on thiophene pyrolysis indicate that this can lead to the formation of smaller, unsaturated species like acetylene and thioketene, as well as carbon disulfide.[2][3][4]

Termination: Formation of Stable Products

The final stage of decomposition involves the combination of various radicals to form more stable, non-radical products. This can lead to a complex mixture of higher molecular weight compounds, including bithiophenes and other coupled aromatic structures, alongside smaller molecules.[5]

The following diagram illustrates a plausible decomposition pathway for this compound, starting with the initial C-Br bond scission.

Caption: Predicted decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile of this compound, a suite of thermal analysis techniques should be employed. The following protocols are designed to provide a comprehensive understanding of the material's behavior upon heating.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (alumina or platinum).

-

Atmosphere: Purge the TGA furnace with an inert gas (e.g., high-purity nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes prior to and during the experiment to ensure an inert atmosphere.

-

Heating Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 800 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Plot the mass loss (%) and the first derivative of the mass loss (DTG) as a function of temperature. The onset temperature of decomposition is determined from the intersection of the baseline and the tangent of the mass loss curve. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

Causality Behind Experimental Choices:

-

An inert atmosphere is chosen to study the intrinsic thermal stability (pyrolysis) without the influence of oxidation.

-

A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experiment time. Slower rates can be used to resolve overlapping decomposition events.[6]

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: A nitrogen purge at 20-50 mL/min is used to maintain an inert environment.

-

Heating Program:

-

Equilibrate the sample at a low temperature (e.g., -20 °C).

-

Heat the sample to a temperature above its expected boiling point (e.g., 200 °C) at a heating rate of 10 °C/min.

-

Cool the sample back to the starting temperature at 10 °C/min.

-

A second heating scan is often performed to observe the behavior of the sample after a defined thermal history.

-

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic events (melting, boiling) will appear as downward peaks, while exothermic events (some decompositions) will be upward peaks.

Causality Behind Experimental Choices:

-

Hermetically sealed pans are used to prevent mass loss due to evaporation before the boiling point, allowing for the accurate determination of the boiling endotherm.

-

A heat-cool-heat cycle is employed to erase the sample's prior thermal history, ensuring the observed transitions are characteristic of the material itself.[7]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile products of thermal decomposition.

Protocol:

-

Sample Preparation: Place a small, accurately known amount (e.g., 0.1-1.0 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis: Insert the sample into the pyrolyzer, which is interfaced with the GC inlet. Pyrolyze the sample at a series of temperatures (e.g., 300 °C, 500 °C, 700 °C) to observe the evolution of different products as the decomposition progresses.

-

GC Separation: The pyrolysis products are swept onto the GC column by a carrier gas (e.g., helium). A standard non-polar or mid-polar column (e.g., DB-5ms) is typically used. The oven temperature program should start at a low temperature (e.g., 40 °C) and ramp to a high temperature (e.g., 300 °C) to separate compounds with a wide range of boiling points.

-

MS Detection: The separated compounds are introduced into the mass spectrometer, which is operated in electron ionization (EI) mode. The mass spectra are recorded over a suitable mass range (e.g., m/z 35-500).

-

Data Analysis: Identify the individual decomposition products by comparing their mass spectra to a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

Causality Behind Experimental Choices:

-

Pyrolysis at different temperatures provides insight into the decomposition mechanism, showing which products are formed at the initial stages versus those formed at higher energies.

-

GC-MS is the gold standard for separating and identifying the components of a complex mixture of volatile organic compounds.[8][9]

The following diagram illustrates the general workflow for the thermal analysis of this compound.

Caption: Experimental workflow for thermal analysis.

Anticipated Results and Data Interpretation

Based on the chemistry of related compounds, we can predict the types of data that will be obtained from the aforementioned analyses.

Expected TGA and DSC Behavior

-

DSC: The DSC thermogram is expected to show a sharp endotherm corresponding to the boiling point of this compound. At higher temperatures, a broad endotherm or exotherm associated with decomposition may be observed.

-

TGA: The TGA curve will likely show a stable baseline up to a certain temperature, followed by a significant mass loss event corresponding to decomposition. The decomposition may occur in a single step or in multiple overlapping steps, which would be more clearly resolved in the DTG curve. Based on the pyrolysis of thiophene, significant decomposition is expected at temperatures above 400-500 °C.[5]

Predicted Decomposition Products

Py-GC-MS analysis is expected to reveal a complex mixture of products. The table below summarizes the likely products based on the predicted decomposition pathways.

| Product Class | Specific Examples | Origin |

| Inorganic Acids | Hydrogen Bromide (HBr) | H-abstraction by bromine radicals |

| Sulfur Compounds | Hydrogen Sulfide (H₂S), Carbon Disulfide (CS₂) | Thiophene ring fragmentation[5][10][11] |